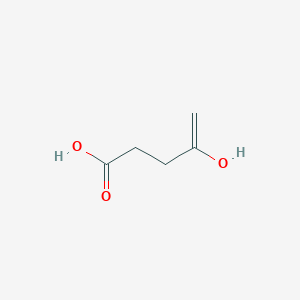
(1S,2R)-2-aminocyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-aminocyclopentane-1-carboxamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-aminocyclopentane-1-carboxamide can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound often utilizes enzymatic processes due to their high enantioselectivity and mild reaction conditions. For example, the use of imine reductases from Streptomyces viridochromogenes has been reported to achieve high enantioselectivity in the synthesis of chiral amines .
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-2-aminocyclopentane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the nature of the reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
(1S,2R)-2-aminocyclopentane-1-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a chiral ligand in the study of enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of antiviral agents .
Mechanism of Action
The mechanism of action of (1S,2R)-2-aminocyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of lysyl-tRNA synthetase, a target for drug development against Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1S,2R)-2-aminocyclopentane-1-carboxamide include (1S,2R)-2-bromocyclopentanol and (1S,2R)-2-aminocyclohexan-1-ol . These compounds share similar stereochemistry and functional groups, making them useful for comparative studies.
Uniqueness: What sets this compound apart is its specific combination of stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(1S,2R)-2-aminocyclopentane-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m0/s1 |
InChI Key |
FUGFTUCRJJFPES-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)C(=O)N |
Canonical SMILES |
C1CC(C(C1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


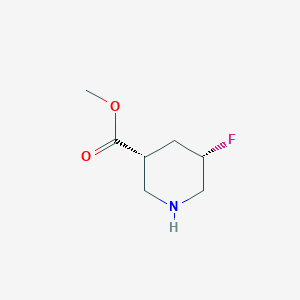

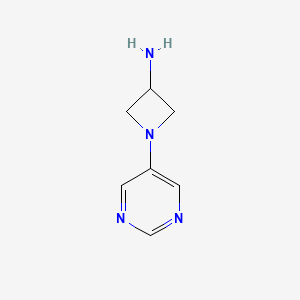
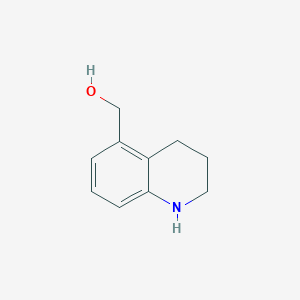
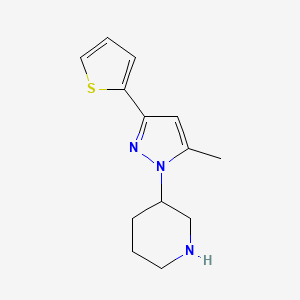

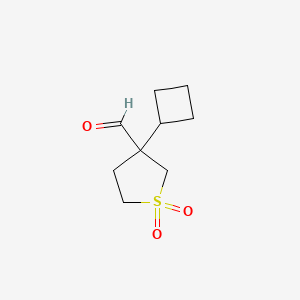
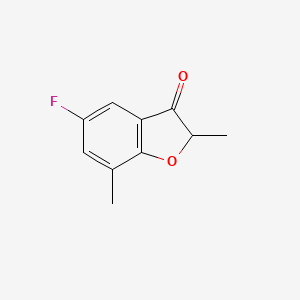
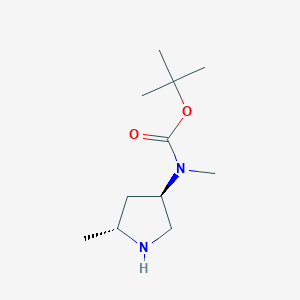
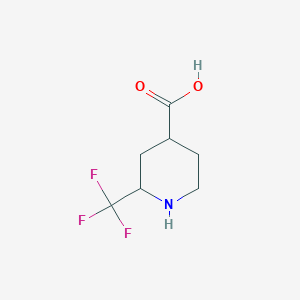

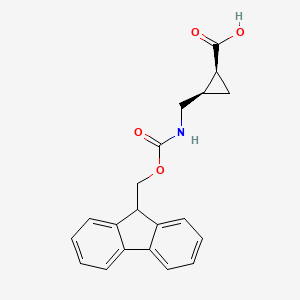
![3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13341638.png)
